Dansylhydrazine

Metabolomics LC-MS Chemical Isotope Labeling

Dansylhydrazine (DNSH) is a premier fluorescent derivatization reagent for carbonyl compounds, enabling LC-MS detection with up to 940-fold signal enhancement. Unlike DNPH or dansyl chloride, it forms stable dansylhydrazones without acidic catalysis, ensuring sub-ppb sensitivity in environmental and metabolomics workflows. Choose ≥98% (HPLC) purity for reproducible, interference-free quantification of aldehydes, ketones, and acid derivatives.

Molecular Formula C12H15N3O2S
Molecular Weight 265.33 g/mol
CAS No. 33008-06-9
Cat. No. B148342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansylhydrazine
CAS33008-06-9
Synonymsdansyl hydrazine
dansylhydrazine
Molecular FormulaC12H15N3O2S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NN
InChIInChI=1S/C12H15N3O2S/c1-15(2)11-7-3-6-10-9(11)5-4-8-12(10)18(16,17)14-13/h3-8,14H,13H2,1-2H3
InChIKeyKPQYDVAFRDWIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansylhydrazine (CAS 33008-06-9): Technical Baseline and Core Analytical Utility for Carbonyl Detection


Dansylhydrazine (DNSH, 5-dimethylaminonaphthalene-1-sulfonohydrazide, CAS 33008-06-9) is a fluorescent derivatization reagent primarily utilized for the detection and quantification of carbonyl compounds, including aldehydes, ketones, and carboxylic acids, in complex matrices. Its analytical utility stems from the reaction of its hydrazine moiety with carbonyl groups to form highly fluorescent dansylhydrazones, enabling sensitive detection via high-performance liquid chromatography (HPLC) with fluorescence or chemiluminescence detection, as well as liquid chromatography-mass spectrometry (LC-MS) . This compound is a cornerstone in environmental monitoring, metabolomics, and bioanalytical chemistry for converting otherwise poorly ionizable or non-fluorescent carbonyl species into readily analyzable derivatives .

Why Substituting Dansylhydrazine with Other Carbonyl Derivatization Reagents Compromises Analytical Performance and Workflow Compatibility


Direct substitution of dansylhydrazine with alternative carbonyl-labeling agents such as 2,4-dinitrophenylhydrazine (DNPH) or dansyl chloride is not analytically equivalent and introduces significant trade-offs in sensitivity, selectivity, and operational scope. The choice of reagent dictates the detection modality, sample preparation requirements, and compatibility with downstream analytical platforms like LC-MS. The following evidence demonstrates that dansylhydrazine occupies a specific and non-interchangeable performance niche, particularly where high sensitivity via fluorescence or MS, combined with reactivity toward carbonyls without requiring acidic catalysis or specific functional group targeting, is paramount for robust and reproducible quantification [1][2].

Quantitative Performance Differentiation of Dansylhydrazine: Head-to-Head Evidence for Scientific Selection


MS Ionization Enhancement: Dansylhydrazine Derivatization of 2-Butanone vs. Underivatized Detection

Derivatization of carbonyl metabolites with dansylhydrazine (DnsHz) drastically improves their ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) compared to their native, underivatized forms. This enhancement is critical for detecting and quantifying low-abundance carbonyls in complex biological samples [1].

Metabolomics LC-MS Chemical Isotope Labeling

LPS Conjugation Efficiency: Dansylhydrazine Labeling Yields for Biomolecule Modification

Dansylhydrazine demonstrates high conjugation efficiency for labeling biomolecules containing carbonyl groups, such as activated lipopolysaccharides (LPS). This property is quantified by the molar ratio of the fluorescent tag incorporated per milligram of the target biomolecule [1].

Bioconjugation Lipopolysaccharide Labeling Immunochemistry

Sensitivity Benchmarking: Detection Limits of Dansylhydrazine vs. DNPH in Atmospheric Carbonyl Analysis

Dansyl-based fluorescent reagents (represented here by the structurally related dansylacetamidooxyamine, DNSAOA) can achieve lower detection limits compared to the industry-standard 2,4-DNPH method for the same analytes when using fluorescence versus UV-Vis detection [1].

Atmospheric Chemistry Air Quality Monitoring Fluorescence Detection

Reaction Selectivity: Dansylhydrazine Reactivity Profile with Carbonyl Substrates

The reaction of dansylhydrazine (DNSH) with carbonyls is not uniform across all compound classes. It exhibits high collection efficiencies (~100%) for saturated carbonyls but shows significantly reduced reactivity toward unsaturated carbonyls like acrolein, and poor or no reactivity with aromatic aldehydes and aliphatic/aromatic ketones under certain conditions [1][2].

Derivatization Reaction Selectivity Analytical Method Development

Workflow Automation: Parallel Derivatization with Dansylhydrazine and Dansyl Chloride for Multi-Functional Group Metabolomics

Dansylhydrazine (DnsHz) and dansyl chloride (DnsCl) can be deployed in a fully automated, parallel dual derivatization workflow to simultaneously target carbonyl, amino, and phenol metabolites. This method uses isotopically labeled forms (¹²C/¹³C) to generate internal standards and achieve high quantitative precision across multiple analyte classes in a single analytical run [1].

Automation High-Throughput Metabolomics SWATH-MS Differential Isotope Labeling

Environmental Water Analysis: Ultra-Trace Detection of Aldehydes via Dansylhydrazine Derivatization and Chemiluminescence

A method coupling continuous solid-phase extraction with in situ dansylhydrazine derivatization/preconcentration followed by peroxyoxalate-chemiluminescence detection enables the quantification of low-molecular-mass aldehydes in water at ultra-trace levels [1].

Environmental Analysis Water Quality Chemiluminescence Solid-Phase Extraction

Recommended Applications for Dansylhydrazine Based on Verified Performance Metrics


High-Coverage Profiling of the Carbonyl Metabolome via Isotope Labeling LC-MS

Dansylhydrazine is ideally suited for comprehensive metabolomics studies focusing on the carbonyl submetabolome. The reagent's ability to increase MS signals by up to 940-fold for analytes like 2-butanone [1] and enable the detection of thousands of peak pairs with high precision (RSD < 20% for >95% of detected pairs) [2] makes it a powerful tool for discovering and quantifying disease biomarkers or understanding metabolic pathway perturbations.

Ultrasensitive Environmental Monitoring of Airborne Aldehydes and Ketones

The Personal Aldehydes and Ketones Sampler (PAKS) method exemplifies the practical application of DNSH for occupational and environmental exposure assessment. The method achieves ~100% collection efficiency for saturated carbonyls and, after optimization, 99%±5% for the hazardous pollutant acrolein [3]. This high efficiency, combined with detection via sensitive fluorescence HPLC, allows for accurate measurement of personal exposure to harmful carbonyls in indoor and outdoor air.

Trace-Level Quantification of Aldehydes in Water Using Chemiluminescence Detection

For water quality laboratories requiring the analysis of low-molecular-mass aldehydes at sub-ppb concentrations, a method based on continuous solid-phase extraction with in situ DNSH derivatization and chemiluminescence detection provides exceptional sensitivity, with limits of detection ranging from 20-30 ng/L for C1-C4 aldehydes [4]. This workflow is applicable to monitoring drinking water, wastewater, and environmental aqueous samples.

High-Density Fluorescent Labeling of Biomolecules for Assay Development

Researchers involved in bioconjugation and assay development can utilize DNSH for the efficient, high-density labeling of carbonyl-containing biomolecules. As demonstrated with activated lipopolysaccharides (LPS), DNSH can achieve labeling ratios exceeding 110 nmol/mg of target [5], providing a robust fluorescent signal for tracking, purification, or quantitative analysis in immunoassays and biochemical interaction studies.

Technical Documentation Hub

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